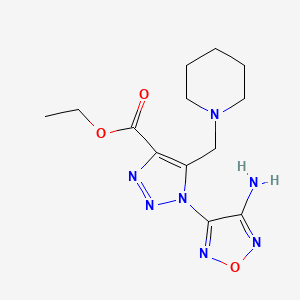

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring at position 1 and a piperidin-1-ylmethyl group at position 4. The ethyl carboxylate ester at position 4 enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O3/c1-2-22-13(21)10-9(8-19-6-4-3-5-7-19)20(18-15-10)12-11(14)16-23-17-12/h2-8H2,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPBVCMGNXWGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301118443 | |

| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311314-85-9 | |

| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311314-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic moieties. The triazole and oxadiazole rings are synthesized through cyclization reactions involving appropriate precursors. For example, the introduction of the piperidine moiety is often achieved via alkylation or Mannich-type reactions, which enhance the compound's biological activity by improving solubility and bioavailability.

Biological Activities

1. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Studies have shown that derivatives containing the triazole ring exhibit potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole moiety is believed to contribute significantly to this antimicrobial effect.

2. Anticancer Properties

Recent research indicates that this compound exhibits promising anticancer activity. It has been tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these tests suggest significant cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range (e.g., 0.43 µM for certain triazole derivatives) . Mechanistic studies reveal that these compounds can induce apoptosis and inhibit cell migration via modulation of key signaling pathways like Wnt and caspase activation .

3. Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds similar to this compound have also shown potential in treating conditions such as diabetes and malaria . The diversity in biological activity is attributed to the structural versatility of the triazole and oxadiazole rings.

Case Studies

Several studies have highlighted specific derivatives of this compound:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Wei et al. (2019) | HCT116 | 0.43 | Anticancer |

| Eman M. Flefel et al. (2015) | MCF7 | 2.7 | Anticancer |

| MDPI Study (2020) | S. aureus | - | Antimicrobial |

These studies confirm the compound's potential as a lead structure for further drug development.

Comparison with Similar Compounds

Substitution at Position 5: Piperidin-1-ylmethyl vs. Other Groups

Pharmacological and Physicochemical Data

Key Parameters

Activity Trends

- Anticancer Potential: Bulkier substituents (e.g., trifluoromethyl in ) show higher activity, but excessive size (e.g., norbornane) reduces efficacy. The piperidin-1-ylmethyl group balances steric and electronic effects.

- Antimicrobial Activity : Carboxylate esters generally exhibit lower antimicrobial activity compared to hydrazide derivatives, which can chelate metal ions in bacterial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.